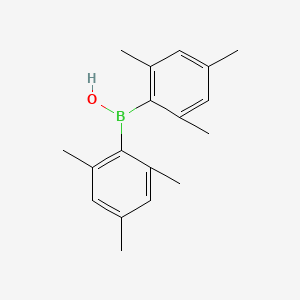
Acide dimesitylborinique
Vue d'ensemble
Description
Dimesitylborinic acid, with the chemical formula [(CH₃)₃C₆H₂]₂BOH, is a boronic acid derivative. It is characterized by the presence of two mesityl groups (2,4,6-trimethylphenyl) attached to a boron atom, which is further bonded to a hydroxyl group. This compound is known for its stability and unique reactivity, making it a valuable reagent in various chemical processes.
Applications De Recherche Scientifique
Dimesitylborinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds.
Biology: It serves as a precursor for boron-containing compounds used in biological studies.
Medicine: Dimesitylborinic acid derivatives are explored for their potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: It is employed in the development of advanced materials and catalysts for various industrial processes.
Mécanisme D'action
Target of Action
Dimesitylborinic acid is a boronic acid derivative with a unique structure
Mode of Action
The mode of action of Dimesitylborinic acid involves its interaction with its targets. The boron atom in Dimesitylborinic acid can form reversible covalent bonds with its targets, which can lead to changes in the target’s function . The exact nature of these changes would depend on the specific target and the context of the interaction.
Action Environment
The action, efficacy, and stability of Dimesitylborinic acid could potentially be influenced by various environmental factors. For instance, the pH of the environment could affect the reactivity of Dimesitylborinic acid, as boronic acids are known to undergo pH-dependent transformations . Other factors, such as temperature and the presence of other molecules, could also potentially influence the action of Dimesitylborinic acid.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Dimesitylborinic acid can be synthesized through the reaction of mesitylmagnesium bromide with boron trichloride, followed by hydrolysis. The reaction typically proceeds as follows:
- Preparation of mesitylmagnesium bromide by reacting mesityl bromide with magnesium in anhydrous ether.
- Reaction of mesitylmagnesium bromide with boron trichloride to form dimesitylboron dichloride.
- Hydrolysis of dimesitylboron dichloride to yield dimesitylborinic acid.
Industrial Production Methods: While the above method is suitable for laboratory-scale synthesis, industrial production may involve more efficient and scalable processes. These methods often include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Dimesitylborinic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form dimesitylboronic acid.
Reduction: Reduction reactions can convert it into dimesitylborane.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Dimesitylboronic acid.
Reduction: Dimesitylborane.
Substitution: Various substituted dimesitylborinic derivatives depending on the reagents used.
Comparaison Avec Des Composés Similaires
Dimesitylborane: Similar in structure but lacks the hydroxyl group.
Dimesitylboronic acid: An oxidized form of dimesitylborinic acid.
Dimesitylboron dichloride: A precursor in the synthesis of dimesitylborinic acid.
Uniqueness: Dimesitylborinic acid is unique due to its combination of stability and reactivity. The presence of mesityl groups provides steric hindrance, protecting the boron center and making the compound less prone to unwanted side reactions. This stability, coupled with its ability to undergo various chemical transformations, makes it a versatile reagent in both academic and industrial research.
Propriétés
IUPAC Name |
bis(2,4,6-trimethylphenyl)borinic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23BO/c1-11-7-13(3)17(14(4)8-11)19(20)18-15(5)9-12(2)10-16(18)6/h7-10,20H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTYVTANMHIUXBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1C)C)C)(C2=C(C=C(C=C2C)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23BO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90408354 | |
| Record name | Dimesitylborinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90408354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20631-84-9 | |
| Record name | Dimesitylborinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90408354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





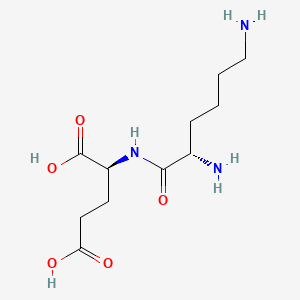

![(5-Methyl-2H-[1,2,4]triazol-3-YL)-acetic acid](/img/structure/B1588338.png)


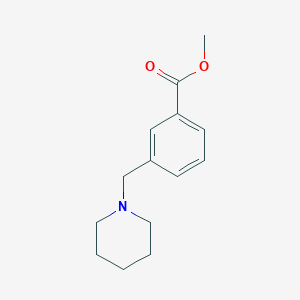

![(1R,5S)-Bicyclo[3.2.0]hept-2-en-6-one](/img/structure/B1588347.png)
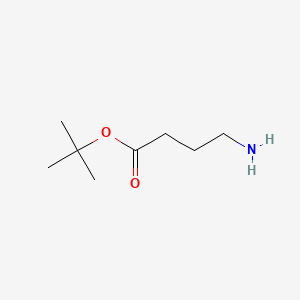
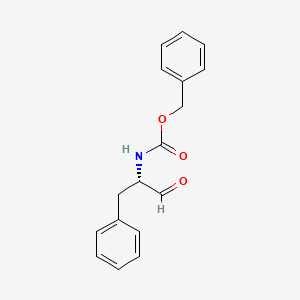
![N,N-dimethyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine](/img/structure/B1588354.png)
